molecular formula C9H10BrF B6328441 2-Bromo-1-fluoro-4-propylbenzene CAS No. 943247-64-1

2-Bromo-1-fluoro-4-propylbenzene

Cat. No. B6328441
CAS RN: 943247-64-1
M. Wt: 217.08 g/mol
InChI Key: YVZYPUNRSJNOBI-UHFFFAOYSA-N
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Description

“2-Bromo-1-fluoro-4-propylbenzene” is a chemical compound with the CAS Number: 943247-64-1 . It has a molecular weight of 217.08 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 fluorine atom in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, and molar volume are not available specifically for this compound.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-fluoro-4-propylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring. The introduction of the bromine, fluorine, and propyl groups onto the benzene ring can potentially alter the properties of the benzene-containing molecule, influencing its reactivity and interactions with other molecules .

Pharmacokinetics

The compound’s molecular weight of 21708 suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. In general, the compound’s electrophilic aromatic substitution reaction can lead to the formation of new benzene derivatives, potentially altering the function of benzene-containing molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the concentration of the electrophile .

Advantages and Limitations for Lab Experiments

The use of 2-Bromo-1-fluoro-4-propylbenzene in lab experiments has several advantages, such as its availability, low cost, and ease of synthesis. Additionally, it can be used in a variety of synthetic reactions, and can be used as a model compound for the study of the effects of halogenated hydrocarbons on the environment. However, its use in lab experiments is limited by its toxicity and mutagenic properties.

Future Directions

The potential future directions for the use of 2-Bromo-1-fluoro-4-propylbenzene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its environmental effects and its potential as an endocrine disruptor could be beneficial. Finally, further research into the development of methods to increase the rate of reaction and optimize the yield of the reaction could be beneficial.

Synthesis Methods

2-Bromo-1-fluoro-4-propylbenzene can be synthesized through a variety of methods, including the reaction of bromine with 1-fluoro-4-propylbenzene (1FPB). This reaction is typically carried out in a solvent such as dichloromethane, and requires the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction can be further optimized by varying the reaction temperature and the concentration of the reactants. Additionally, the reaction can be catalyzed with a variety of compounds, such as palladium(II) chloride, to increase the rate of reaction.

Scientific Research Applications

2-Bromo-1-fluoro-4-propylbenzene has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the preparation of pharmaceuticals and agrochemicals, and the study of biochemical and physiological processes. It has also been used as a reactant in organic synthesis, and as a catalyst for a variety of reactions, such as the Heck reaction. Additionally, it has been used as a model compound for the study of the effects of halogenated hydrocarbons on the environment.

properties

IUPAC Name

2-bromo-1-fluoro-4-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZYPUNRSJNOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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